molecular formula C7H6ClFN2S B12999791 1-(2-Chloro-6-fluorophenyl)thiourea CAS No. 59772-35-9

1-(2-Chloro-6-fluorophenyl)thiourea

Cat. No.: B12999791
CAS No.: 59772-35-9
M. Wt: 204.65 g/mol
InChI Key: VCDKSGJQMUZKFT-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)thiourea is an organosulfur compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a thiourea group attached to a 2-chloro-6-fluorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)thiourea typically involves the reaction of 2-chloro-6-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently undergoes nucleophilic attack by the amine group to form the desired thiourea derivative .

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, elastomers, and other commercial products

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)thiourea involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival. The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)thiourea
  • 1-(2-Chlorophenyl)thiourea
  • 1-(2-Bromophenyl)thiourea

Comparison

1-(2-Chloro-6-fluorophenyl)thiourea is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution enhances its reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of chlorine and fluorine also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDKSGJQMUZKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342787
Record name N-(2-Chloro-6-fluorophenyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59772-35-9
Record name N-(2-Chloro-6-fluorophenyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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